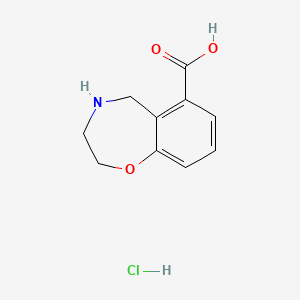

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-11-4-5-14-9;/h1-3,11H,4-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJAHDXNOHTAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the benzoxazepine ring system. Common synthetic routes include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride is used to study various biological processes. It can serve as a probe to investigate enzyme activities and binding interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that are beneficial for treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related benzoxazepines and other carboxylic acid-containing heterocycles to highlight key differences in properties and applications.

Key Findings:

Substituent Effects on Solubility :

- The carboxylic acid group in the target compound significantly increases polarity compared to the methyl group in its structural analogue (e.g., 6-methyl derivative). This enhances aqueous solubility, critical for oral bioavailability .

- The hydrochloride salt form further improves solubility, a common strategy for benzoxazepines to optimize pharmacokinetics.

Pharmacological Applications :

- Benzoxazepines with carboxylic acid groups are often explored as enzyme inhibitors (e.g., kinases, proteases) due to their ability to mimic natural substrates or bind charged active sites.

- In contrast, methyl-substituted benzoxazepines (e.g., 6-methyl derivative) are typically intermediates or tool compounds for structure-activity relationship (SAR) studies, as their lipophilicity favors blood-brain barrier penetration .

- Caffeic acid , while structurally distinct, shares the carboxylic acid functionality and is used in antioxidant research, highlighting the broad utility of aromatic acids in drug design .

Synthetic Complexity :

- The target compound requires multi-step synthesis, including cyclization and carboxylation, as inferred from analogous benzoxazepine preparations (e.g., palladium-catalyzed coupling in ) .

- Simpler derivatives like the 6-methyl analogue are more accessible, as alkylation avoids the need for carboxylation or salt formation .

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepine-6-carboxylic acid hydrochloride (THBCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity against various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

THBCA is a bicyclic compound derived from benzoxazepine. Its molecular formula is , and it has a molecular weight of approximately 232.67 g/mol. The compound features a carboxylic acid functional group that contributes to its biological interactions.

Cytotoxicity

Recent studies have demonstrated that THBCA exhibits notable cytotoxic activity against several cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : THBCA derivatives have shown IC50 values as low as 0.67 µM, indicating potent antiproliferative effects .

- 4T1 Murine Mammary Carcinoma : The compound displayed significant cytotoxicity, suggesting its potential as an anticancer agent .

Table 1: Cytotoxic Activity of THBCA Derivatives

The mechanism by which THBCA exerts its cytotoxic effects appears to involve the modulation of apoptosis-related pathways. cDNA microarray studies have identified several target genes associated with apoptosis regulation, indicating that THBCA may induce programmed cell death in cancer cells through these pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzoxazepine structure can significantly affect the biological activity of THBCA derivatives. For example:

- Substituents on the Benzene Ring : The introduction of halogen atoms or alkyl groups has been shown to enhance cytotoxicity.

- Linker Variations : Altering the length and nature of linkers between the benzoxazepine core and other pharmacophores can lead to varying degrees of biological activity.

Figure 1: Structure-Activity Relationship Overview

SAR Overview (Note: This is a placeholder for illustrative purposes)

Case Studies

- Anticancer Activity : A study focused on the synthesis and evaluation of THBCA derivatives against various tumor cell lines revealed that certain modifications led to enhanced selectivity and potency against specific cancer types .

- In Vivo Studies : Preliminary animal studies are underway to assess the efficacy and safety profile of THBCA in live models, which will provide further insights into its therapeutic potential.

Q & A

Q. How is hygroscopicity managed during long-term storage without compromising stability?

- Methodological Answer : Store in airtight containers with desiccants (e.g., silica gel) under nitrogen at -20°C. Periodically validate moisture content via TGA and reassess stability using accelerated aging protocols (40°C/75% RH for 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.